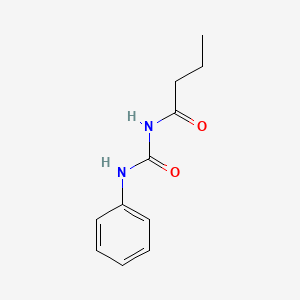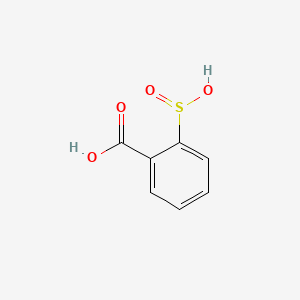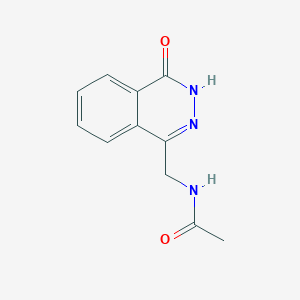
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.229. It is known for its unique structure, which includes a phthalazinone core and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic catalysts like sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives
Reduction: Reduction reactions can lead to the formation of dihydro derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield phthalazinone derivatives
Reduction: Can produce dihydrophthalazinone derivatives
Substitution: Results in various substituted phthalazinone compounds
Scientific Research Applications
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme inhibition: May inhibit certain enzymes involved in metabolic pathways
Receptor binding: Could bind to specific receptors, altering cellular signaling pathways
Comparison with Similar Compounds
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can be compared with other phthalazinone derivatives, such as:
Phthalazinone: The parent compound, which lacks the acetamide group
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BENZAMIDE: A similar compound with a benzamide group instead of an acetamide group
The uniqueness of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE lies in its specific structure, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-6-10-8-4-2-3-5-9(8)11(16)14-13-10/h2-5H,6H2,1H3,(H,12,15)(H,14,16) |
InChI Key |
SQMBBCLROQYRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


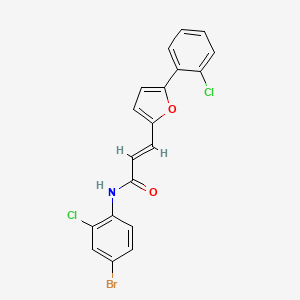
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)

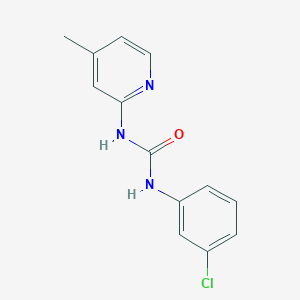
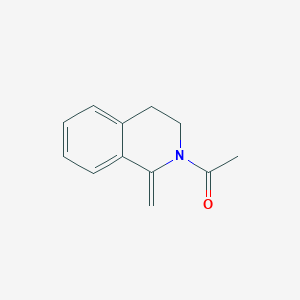
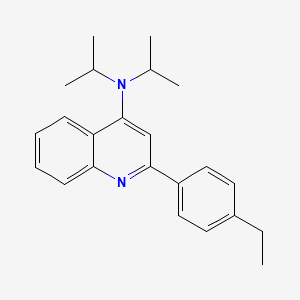

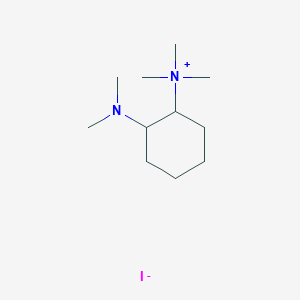
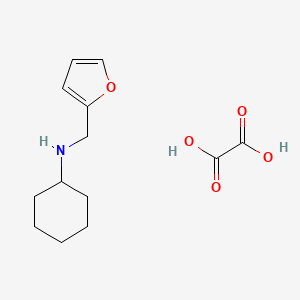
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)
